(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds. It features a pyrimidine ring substituted with ethoxy and methylthio groups, linked to a piperidine ring. This structural design imparts unique chemical and biological properties, making it a subject of significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of the 6-ethoxy-2-(methylthio)pyrimidine. This intermediate is typically synthesized via nucleophilic substitution reactions starting from pyrimidine derivatives, introducing ethoxy and methylthio groups under controlled conditions.
Piperidine Addition: : The key step involves the formation of the (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine by reacting the prepared pyrimidine intermediate with piperidine derivatives. This reaction often employs catalysts to enhance the yield and control stereoselectivity.
Hydrochloride Formation: : The final step involves the introduction of the hydrochloride salt. This is achieved by reacting the synthesized compound with hydrochloric acid, resulting in the hydrochloride form which enhances the compound's solubility and stability.
Industrial Production Methods
Industrial-scale synthesis utilizes batch or continuous flow reactors, ensuring high efficiency and reproducibility. Optimized reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts, are critical to achieving high yield and purity. Scale-up processes often involve rigorous quality control to meet regulatory standards for use in pharmaceuticals and other applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly targeting the methylthio group to form sulfoxides or sulfones.
Reduction: : The pyrimidine ring and other functional groups can participate in reduction reactions, often affecting the ethoxy group.
Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: : Products of oxidation.
Dealkylated Derivatives: : Products of reduction.
Substituted Pyrimidines: : Products of various substitution reactions.
Scientific Research Applications
Chemistry
The compound's versatile reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures. It serves as a building block for constructing diverse heterocyclic frameworks.
Biology
In biological studies, it is investigated for its potential as a bioactive molecule. Its structural features are explored for interactions with various biological targets, contributing to understanding biochemical pathways and mechanisms.
Medicine
Preliminary studies suggest potential therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings.
Industry
The compound's unique properties are harnessed in the development of advanced materials and chemical sensors. It is also explored for its potential use in agricultural chemicals and environmental applications.
Mechanism of Action
The precise mechanism of action of (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride remains under investigation. Its biological activity is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: : Compounds with similar pyrimidine cores, such as 5-fluorouracil, often used in chemotherapy.
Piperidine Derivatives: : Compounds like piperidine-based pharmaceuticals, e.g., risperidone, an antipsychotic.
Uniqueness: : The unique substitution pattern of (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride sets it apart from other similar compounds The combination of ethoxy and methylthio groups on the pyrimidine ring, coupled with the piperidine moiety, imparts distinctive chemical and biological properties not commonly found in related structures
The details above paint a comprehensive picture of this compound, highlighting its synthesis, reactions, and wide-ranging applications in research and industry. Fascinating stuff, really!
Properties
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS.ClH/c1-3-18-12-7-11(15-13(16-12)19-2)17-6-4-5-10(8-14)9-17;/h7,10H,3-6,8-9,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVVUSOBEBJXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)CN)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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